5-(Azidomethyl)-2-methylthiazole
Description
5-(Azidomethyl)-2-methylthiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and an azidomethyl group at position 3. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is known for its role in pharmaceuticals and agrochemicals . The azidomethyl (-CH₂N₃) substituent introduces reactivity suitable for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or polymer synthesis .
Properties
Molecular Formula |
C5H6N4S |
|---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
5-(azidomethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H6N4S/c1-4-7-2-5(10-4)3-8-9-6/h2H,3H2,1H3 |
InChI Key |
SBNGLKDPRLLAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Azide-Containing Heterocycles
Key Observations :
- Azidomethyl Group : Compounds with -CH₂N₃ (e.g., this compound, losartan azido impurity) exhibit high reactivity in CuAAC but may pose mutagenic risks .
- Thiazole vs. Oxazole : Thiazoles (sulfur-containing) generally show broader biological activity (e.g., anti-inflammatory, antimicrobial) compared to oxazoles, which are more common in photodynamic therapies .
- Substituent Effects : Electron-withdrawing groups (e.g., bromophenyl in oxazole derivatives) enhance thermal stability, while alkyl groups (e.g., ethyl in 5-ethyl-2-methylthiazole) improve volatility for applications like flavoring .
Physical and Chemical Properties
- Boiling Points : 5-Ethyl-2-methylthiazole has a boiling point of ~140°C (data possibly misreported as 1403°C in ), while azidomethyl derivatives are typically less volatile due to polar substituents .
- Stability : Azide-containing compounds require storage at low temperatures to prevent decomposition .
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